1,3-Bis(pentafluorophenyl)urea
Overview
Description
1,3-Bis(pentafluorophenyl)urea is a chemical compound with the molecular formula C13H2F10N2O . It has been described in the space group Pbca with Z = 8 . The pentafluorophenyl rings make dihedral angles of 50.35 (6) and 54.94 (6)° with the urea fragment .
Synthesis Analysis
A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular structure of 1,3-Bis(pentafluorophenyl)urea consists of a urea fragment and two pentafluorophenyl rings. The pentafluorophenyl rings make dihedral angles of 50.35 (6) and 54.94 (6)° with the urea fragment .Physical And Chemical Properties Analysis
1,3-Bis(pentafluorophenyl)urea has a molecular formula of C13H2F10N2O, an average mass of 392.152 Da, and a mono-isotopic mass of 392.000732 Da .Scientific Research Applications
Nonlinear Optical Properties
1,3-Bis(pentafluorophenyl)urea and its derivatives have been studied for their potential in nonlinear optical applications. For instance, bis-chalcone derivatives doped in polymer matrices exhibit significant second-harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, which are comparable to those found in stilbazoleum-like dyes. These materials demonstrate promising optical limiting behavior primarily due to two-photon absorption phenomena (Shettigar et al., 2006).
Cancer Research
Symmetrical N,N'-diarylureas, including variants of 1,3-bis(pentafluorophenyl)urea, have been identified as activators of the eIF2α kinase heme-regulated inhibitor. These compounds reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation. Their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents is notable (Denoyelle et al., 2012).
Supramolecular Chemistry
The study of 1,3-bis(3-fluorophenyl)urea, a related compound, reveals insights into the hydrogen bonding between urea functionalities, a common motif in crystal engineering. Different crystallization solvents yield concomitant mixtures of polymorphs, with variations in hydrogen-bonded urea molecules' orientation. Such studies aid in understanding the structural diversity and assembly of supramolecular structures (Capacci-Daniel et al., 2016).
Inhibition of Translation Initiation
Research on derivatives of 1,3-bis(pentafluorophenyl)urea, such as symmetrical N,N'-diarylureas, focuses on their ability to inhibit translation initiation by activating eIF2α kinase. This process is crucial in reducing cancer cell proliferation, offering pathways for developing new anti-cancer therapies (Denoyelle et al., 2012).
Nanotechnology
In the field of nanotechnology, 1,3-bis(pentafluorophenyl)urea derivatives form part of the study of nanochannel architectures. Such structures are important for understanding molecular transport and diffusion dynamics at the nanoscale. This research provides insights into the potential applications of these materials in various nanotechnological devices (Bowers et al., 2015).
Liquid Crystalline Compounds
Urea derivatives have been synthesized to form novel liquid crystalline compounds, which exhibit ferroelectric switching. Such materials, especially those forming columnar liquid crystalline phases, are valuable in optoelectronics for their potential in switchable devices and non-linear optics (Kishikawa et al., 2005).
Future Directions
properties
IUPAC Name |
1,3-bis(2,3,4,5,6-pentafluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H2F10N2O/c14-1-3(16)7(20)11(8(21)4(1)17)24-13(26)25-12-9(22)5(18)2(15)6(19)10(12)23/h(H2,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOIMJFRROBTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H2F10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175368 | |
Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(pentafluorophenyl)urea | |
CAS RN |
21132-30-9 | |
Record name | N,N′-Bis(2,3,4,5,6-pentafluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21132-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(pentafluorophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Bis(pentafluorophenyl)urea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNS9FWM8WG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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